molecular formula C11H10FN3OS B2533205 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034460-82-5

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2533205
CAS No.: 2034460-82-5
M. Wt: 251.28
InChI Key: WVVMTGUCTOZXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C11H10FN3OS and its molecular weight is 251.28. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Mannich Reaction

The dibenzo[b,f][1,4]oxazepine scaffold, similar in structure to 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, has significant applications in medicinal chemistry. An innovative approach involves the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral C‒F stereocenters. This reaction exhibits excellent yields and selectivities, highlighting the potential of incorporating fluorine into bioactive molecules for enhanced medicinal properties (Li, Lin, & Du, 2019).

Kinase Inhibitor Development

The benzoxazepine core is a critical component in various kinase inhibitors. Research focusing on the scalable synthesis and process development for benzoxazepine-containing compounds, such as mTOR inhibitors, demonstrates the utility of the tetrahydrobenzo[f][1,4]oxazepine core. This work underpins the importance of such structures in the synthesis of potential therapeutic agents (Naganathan et al., 2015).

Novel Thieno[4,3,2-ef][1,4]benzoxazepine Synthesis

In a study demonstrating the versatility of related heterocycles, a novel thieno[4,3,2-ef][1,4]benzoxazepine compound was synthesized. This work illustrates the potential for creating diverse structures with varying therapeutic applications, starting from compounds with similar core structures to this compound (Tomer, Shutske, & Friedrich, 1997).

Fluorescent Labeling of Amino Acids

In bioanalytical chemistry, derivatives of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, akin to the compound , have been utilized as fluorescent labeling reagents for amino acids. This application demonstrates the compound's utility in enhancing detection sensitivity in various biochemical assays (Watanabe & Imai, 1981).

Anticancer Drug Development

The structure of this compound is reminiscent of fluorinated thiadiazoles that have shown promise in anticancer drug development. Research into fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles underscores the potential of such compounds in developing new therapeutic agents against various cancer cell lines (Chowrasia et al., 2017).

Properties

IUPAC Name

7-fluoro-4-(1,2,5-thiadiazol-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)7-15(3-4-16-10)11-6-13-17-14-11/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTGUCTOZXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C3=NSN=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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